molecular formula C13H16FN3O2S B10913643 N-(2,4-Dimethylphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

N-(2,4-Dimethylphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

Cat. No.: B10913643
M. Wt: 297.35 g/mol
InChI Key: QZWAXAWJSJPRCQ-UHFFFAOYSA-N
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Description

N~4~-(2,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a fluorine atom, an ethyl group, and a sulfonamide group, along with a 2,4-dimethylphenyl group attached to the nitrogen atom of the sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the sulfonamide group: This is typically done by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

    Substitution with the 2,4-dimethylphenyl group: This step involves nucleophilic substitution reactions using appropriate aniline derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and sulfonyl chlorides for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N~4~-(2,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(2,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE: Similar in structure but with a methoxy group instead of a sulfonamide group.

    N-(2,4-DIMETHYLPHENYL)-4-HYDROXYBENZAMIDE: Contains a hydroxy group instead of a sulfonamide group.

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Features a formamide group instead of a pyrazole ring.

Uniqueness

N~4~-(2,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a fluorinated pyrazole ring and a sulfonamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C13H16FN3O2S

Molecular Weight

297.35 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-ethyl-5-fluoropyrazole-4-sulfonamide

InChI

InChI=1S/C13H16FN3O2S/c1-4-17-13(14)12(8-15-17)20(18,19)16-11-6-5-9(2)7-10(11)3/h5-8,16H,4H2,1-3H3

InChI Key

QZWAXAWJSJPRCQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)F

Origin of Product

United States

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